

Comprehensive Analytical Guide for Leniolisib: Stability-Indicating and Bioanalytical Methods

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Leniolisib

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Introduction to Leniolisib and Analytical Importance

Leniolisib is an oral, selective inhibitor of **phosphoinositide 3-kinase delta (PI3K δ)**, developed for treating Activated PI3K δ Syndrome (APDS), a rare inborn error of immunity [1] [2]. As a targeted therapy, ensuring its **pharmaceutical quality, stability, and precise pharmacokinetic monitoring** is paramount. Stability-indicating analytical methods are designed to accurately measure the active pharmaceutical ingredient (API) while also separating and quantifying its degradation products and impurities, which is crucial for drug shelf-life determination and safety profiling [3]. Concurrently, robust bioanalytical methods are essential for **pharmacokinetic studies** to understand the drug's behavior in the body, which directly supports clinical efficacy and safety data [4].

Stability-Indicating HPLC Method for Impurity and Degradation Profiling

This method is optimized for the separation of **Leniolisib** from its potential impurities and degradation products, making it suitable for quality control and stability studies.

Method Summary and Application

The primary goal of this method is the **chromatographic profiling** of **Leniolisib** impurities and the study of its degradation behavior under various stress conditions. It successfully identified and characterized four major degradation products (DPs). The study found that **Leniolisib** is **most susceptible** to acidic and oxidative stress conditions, following pseudo-first-order degradation kinetics [3].

Detailed Experimental Protocol

2.2.1 Instrumentation and Reagents

- **HPLC System:** HPLC system equipped with a UV detector.
- **Analytical Balance**
- **pH Meter**
- **Sonicator**
- **Reagents:** HPLC-grade methanol, sodium acetate, acetic acid, and high-purity water.

2.2.2 Chromatographic Conditions

- **Column:** Waters Symmetry C18 column.
- **Mobile Phase:** Isocratic elution with a mixture of **methanol and sodium acetate buffer** (55:45, v/v).
- **Buffer Preparation:** Prepare 0.05 M sodium acetate buffer and adjust pH to 4.5 with dilute acetic acid. Filter through a 0.45- μ m membrane filter.
- **Flow Rate:** 0.90 mL/min.
- **Detection Wavelength:** 229 nm.
- **Injection Volume:** 10 μ L.
- **Column Temperature:** Ambient.
- **Run Time:** Approximately 15-20 minutes (or as required to elute all peaks).

2.2.3 Sample and Standard Preparation

- **Stock Solution:** Accurately weigh and transfer about 25 mg of **Leniolisib** working standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a **500 μ g/mL** stock solution.
- **Working Standard Solution:** Dilute the stock solution with the mobile phase to obtain a final concentration of **50 μ g/mL**.

2.2.4 Forced Degradation Studies

Carry out stress degradation studies on **Leniolisib** API (approximately 50 mg) under the following conditions to generate degradation products:

- **Acid Degradation:** Treat with 5 mL of 1 M HCl at 60°C for 24 hours.
- **Base Degradation:** Treat with 5 mL of 0.1 M NaOH at 60°C for 24 hours.
- **Oxidative Degradation:** Treat with 5 mL of 3% H₂O₂ at 60°C for 24 hours.
- **Thermal Degradation:** Expose the solid API to 60°C for 24 hours.
- **Photodegradation:** Expose the solid API to UV light (e.g., 1.2 million lux hours). After the stress period, **neutralize** the acid/base samples and dilute appropriately with the mobile phase to a concentration of 50 µg/mL for analysis.

Table 1: Summary of Forced Degradation Results for **Leniolisib**

Stress Condition	Degradation (%)	Degradation Kinetics (Rate Constant, h ⁻¹)	Half-Life (h)
Acidic (1 M HCl, 60°C)	31.24%	0.0329	21.08
Oxidative (3% H ₂ O ₂ , 60°C)	39.58%	0.0414	16.73
Basic (0.1 M NaOH, 60°C)	Minimal	Not Reported	Not Reported
Thermal & Photolytic	Minimal	Not Reported	Not Reported

Characterization of Degradation Products

The degradation products were characterized using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The major degradation products and their proposed structures are summarized below.

Table 2: Characterization of Major Degradation Products of **Leniolisib**

Degradation Product	Molecular Formula	Molecular Weight (g/mol)	Remarks / In-silico Toxicity Prediction (LD ₅₀)
DP 1	C ₁₃ H ₁₅ N ₅ O	257	Moderate toxicity (Class 4, LD ₅₀ = 500 mg/kg)

Degradation Product	Molecular Formula	Molecular Weight (g/mol)	Remarks / In-silico Toxicity Prediction (LD ₅₀)
DP 2	C ₂₀ H ₂₆ N ₆ O ₂	382	Moderate toxicity (Class 4, LD ₅₀ = 729 mg/kg)
DP 3	C ₁₃ H ₁₂ F ₃ N ₅ O	311	Highest toxicity (Class 3, LD ₅₀ = 250 mg/kg)
DP 4	C ₁₇ H ₁₉ F ₃ N ₆ O	380	Least toxicity (Class 5, LD ₅₀ = 1750 mg/kg)

Bioanalytical HPLC Method for Rat Plasma

This method is validated for the quantitative determination of **Leniolisib** in rat plasma and is applied to pharmacokinetic studies.

Method Summary and Application

This protocol describes a selective and sensitive reverse-phase HPLC method with PDA detection for the quantification of **Leniolisib** in rat plasma. The method is **linear over a range of 150-6000 ng/mL** and is fully validated as per ICH Bioanalytical method validation guidelines (M10). It has been successfully applied to a pharmacokinetic study of **Leniolisib** administered as a 10 mg/kg oral solution to rats [4].

Detailed Experimental Protocol

3.2.1 Instrumentation and Materials

- **HPLC System:** Waters HPLC 2695 separation module with a PDA detector (2996) and Empower 2 software.
- **Centrifuge**
- **Vortex Mixer**
- **Materials:** **Leniolisib** standard (98.0% purity), Sorafenib (Internal Standard, 98.0% purity). HPLC-grade acetonitrile, methanol, potassium dihydrogen phosphate, and sodium hydroxide.

3.2.2 Chromatographic Conditions

- **Column:** Inertsil ODS-4 C18 column (150 mm x 4.6 mm, 3.0 μm particle size, 10 nm pore size).
- **Mobile Phase:** Mixture of **acetonitrile and phosphate buffer** (pH 7.4) in a 40:60 proportion.
- **Buffer Preparation:** Prepare 0.2 M potassium dihydrogen phosphate. Adjust pH to 7.4 with 0.2 M sodium hydroxide.
- **Flow Rate:** 1.0 mL/min.
- **Detection Wavelength:** 294 nm.
- **Injection Volume:** 10 μL .
- **Column Temperature:** 30°C.
- **Run Time:** 5 minutes.

3.2.3 Preparation of Standard Solutions

- **Leniolisib Stock Solution (100 $\mu\text{g/mL}$):** Dissolve an appropriate amount in acetonitrile.
- **Internal Standard (IS) Stock Solution (100 $\mu\text{g/mL}$):** Dissolve Sorafenib in acetonitrile.
- **Working Solutions:** Prepare working solutions of **Leniolisib** for calibration (e.g., 0.6-24 $\mu\text{g/mL}$) and IS (2.4 $\mu\text{g/mL}$) by diluting stock solutions with the mobile phase.

3.2.4 Plasma Sample Preparation (Protein Precipitation)

- Pipette 200 μL of rat plasma into a 2 mL Eppendorf tube.
- Add 500 μL of the Internal Standard working solution (2.4 $\mu\text{g/mL}$).
- Add 800 μL of a **precipitating reagent** (a mixture of methanol and acetonitrile in a 36:64 ratio).
- **Vortex** the mixture thoroughly for 1-2 minutes.
- **Centrifuge** at 4000 rpm for 20 minutes.
- Filter the supernatant and transfer it to an HPLC vial for injection.

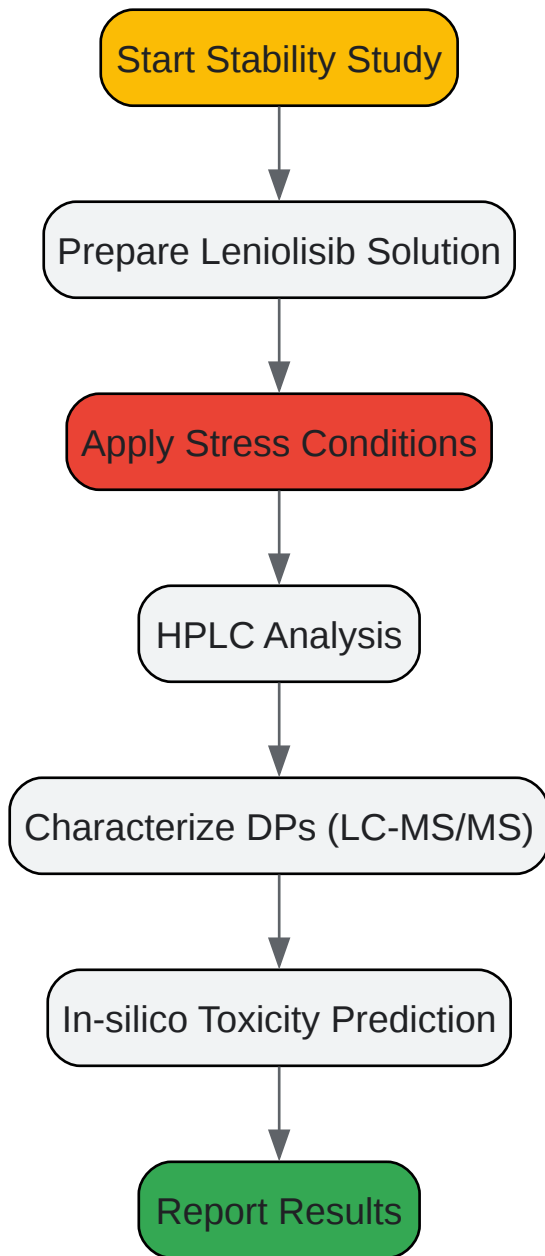
3.2.5 Method Validation Summary

The method was validated and met acceptance criteria [4]:

- **Linearity:** 7-point calibration curve (150 - 6000 ng/mL) with a correlation coefficient (r^2) > 0.99.
- **Accuracy:** 89.82% - 91.69%.
- **Precision:** %CV (Coefficient of Variation) < 6%.

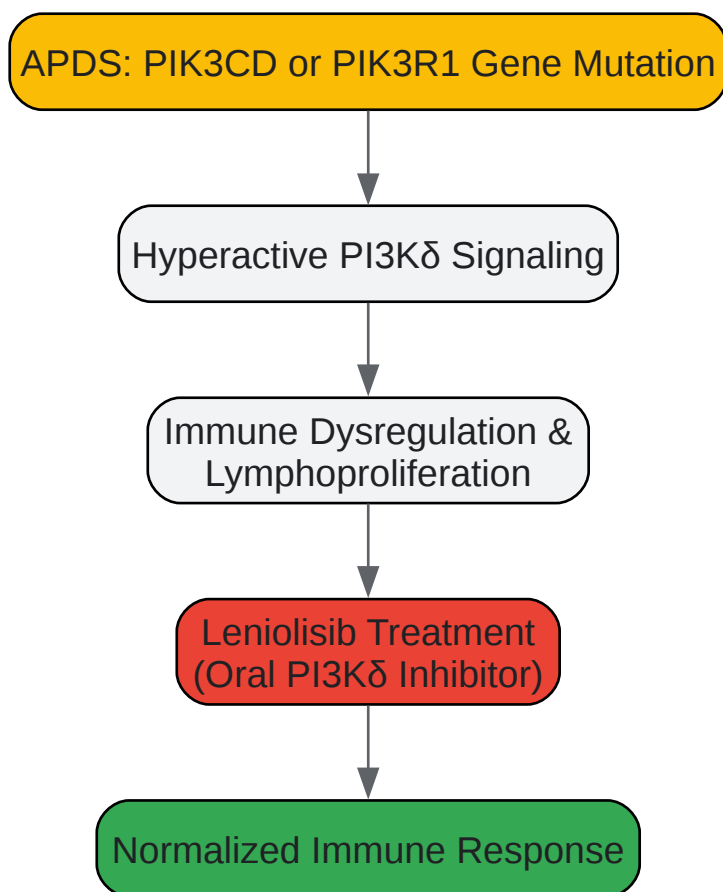
Workflow and Pathway Diagrams

The following diagrams outline the logical workflow for the stability study and the therapeutic pathway of **Leniolisib**.



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*Diagram 1: Stability and Impurity Profiling Workflow. This chart illustrates the sequential steps for conducting forced degradation studies and impurity profiling of **Leniolisib**, from sample preparation to final reporting.*



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*Diagram 2: **Leniolisib** Mechanism of Action Pathway. This chart outlines the therapeutic pathway of **Leniolisib**, from the genetic cause of APDS to the normalization of the immune response via targeted inhibition of PI3K δ signaling [1] [2].*

Conclusion

The detailed application notes and protocols presented here provide two validated, complementary HPLC methods for the analysis of **Leniolisib**. The **stability-indicating method** is critical for quality control, enabling the monitoring of impurity levels and the drug's stability profile under various conditions. The **bioanalytical method** offers a robust tool for quantifying **Leniolisib** in biological matrices, which is indispensable for conducting pharmacokinetic and bioavailability studies. Together, these methods support the ongoing development, quality assurance, and clinical application of **Leniolisib**, addressing the needs of researchers and drug development professionals in this field.

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